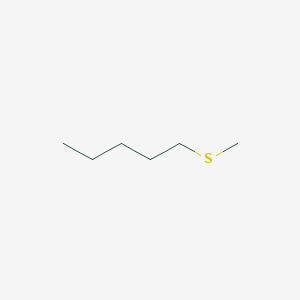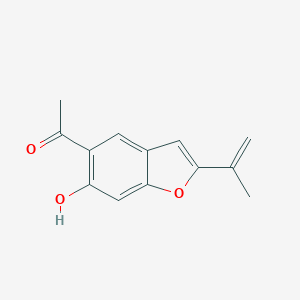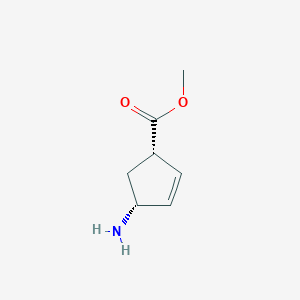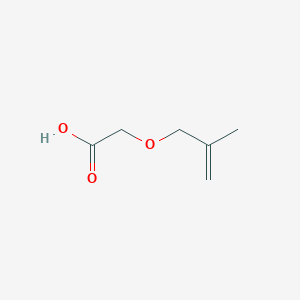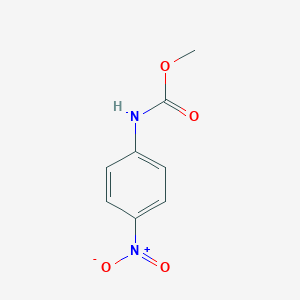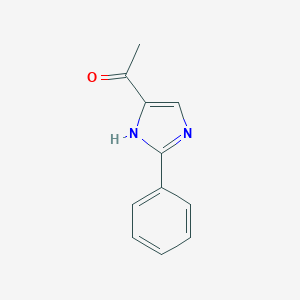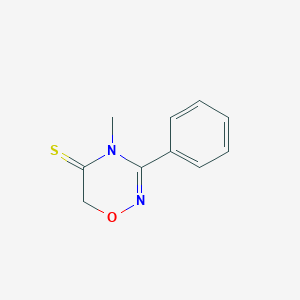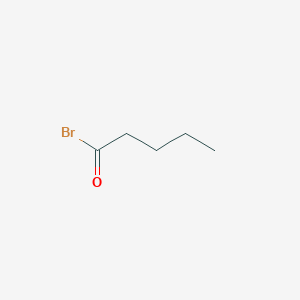
Valeryl Bromide
Vue d'ensemble
Description
Valeryl Bromide, also known as Valeroyl Bromide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic solvent used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .
Synthesis Analysis
The synthesis of Valeryl Bromide involves several steps. The process includes the synthesis of an intermediate by adding raw materials of m-chloroperoxybenzoic acid and dry chloroform into a reaction kettle, slowly adding a dry chloroform solution of the raw material of cyclopentanone at room temperature for reaction to obtain a crude product of an intermediate .Molecular Structure Analysis
The molecular weight of Valeryl Bromide is 165.03, and its chemical formula is C5H9BrO . The structure can be represented by the SMILES notation as CCCCC(=O)Br .Applications De Recherche Scientifique
Alternative to Methyl Bromide in Agriculture
Research has identified alternatives to methyl bromide, a widely used agricultural fumigant, due to its phase-out mandated by environmental regulations. The focus is on finding suitable replacements in various cropping systems, including strawberry, pepper, tomato, and ornamental and cut flower systems. Studies suggest progress in short-term alternatives that could serve as a foundation for integrated pest management systems, potentially including valeryl bromide (Schneider et al., 2003).
Water Treatment and Bromide Ions
Investigations into the impact of bromide ions, including those from compounds like valeryl bromide, on water treatment processes have been conducted. One study examined how bromide ions affect the distribution of haloacetic acid species during the chlorination and chloramination of waters containing aquatic humic substances. This research is crucial for understanding the implications of bromide-containing compounds in water treatment processes (Cowman & Singer, 1996).
Environmental Tracking with Bromide Ion
Bromide ion, often present in compounds like valeryl bromide, is used as a tracer in environmental studies. Due to its non-adsorption to soil minerals and low natural background concentration, bromide ion is an effective marker for tracking water and solute transport in soil. This research contributes significantly to understanding environmental dynamics and pollutant transport (Flury & Papritz, 1993).
Debromination Studies
Valeryl bromide undergoes debromination, a process studied to understand its metabolic pathways and interactions in biological systems. A study on the debromination of (alpha-bromoiso-valeryl)urea in rat blood highlights the enzymatic and non-enzymatic processes involved in this reaction, offering insights into the chemical's behavior in biological environments (Kitamura et al., 1999).
Superabsorbent Hydrogel Research
Research involving poly[N, N-diallyl pyrrolidinium bromide-co-N, N-dimethyl acrylamide-co-acrylic acid sodium salt] superabsorbent hydrogel highlights the use of bromide-containing compounds in environmental applications. This hydrogel, potentially incorporating valeryl bromide, was studied for its effectiveness in removing anionic dyes from water, demonstrating the versatility of bromide-containing compounds in pollution control (Patel & Patel, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Valeryl Bromide, also known as n-Valeroyl Bromide, is primarily used as a biochemical reagent in life science research It’s often used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .
Mode of Action
The exact mode of action of Valeryl Bromide is not well-documented. As a biochemical reagent, it’s typically used to facilitate specific chemical reactions in a laboratory setting. It’s known to be used in the introduction of reaction intermediates in asymmetric synthesis .
Result of Action
The results of Valeryl Bromide’s action are dependent on the specific chemical reactions it’s used to facilitate. As a reagent used to introduce reaction intermediates in asymmetric synthesis , its action can contribute to the formation of desired products in these reactions.
Action Environment
The action of Valeryl Bromide can be influenced by various environmental factors. For instance, it’s recommended to be stored under inert gas and should avoid moisture as it can decompose . The specific conditions under which Valeryl Bromide is used can significantly impact its efficacy and stability.
Propriétés
IUPAC Name |
pentanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHPUYPQQKECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456512 | |
| Record name | Valeryl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valeryl Bromide | |
CAS RN |
1889-26-5 | |
| Record name | Valeryl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Valeryl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




